
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- typically involves the introduction of trifluoromethyl groups to a pyrazine ring. One common method is the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under suitable conditions.
Major Products
The major products formed from these reactions include various trifluoromethylated pyrazine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrazinemethanol: Lacks the trifluoromethyl groups, resulting in different chemical properties and applications.
Trifluoromethylpyrazine: Contains trifluoromethyl groups but differs in the position and number of these groups on the pyrazine ring.
Trifluoromethylpyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
Uniqueness
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups at the alpha position, which significantly enhances its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in designing molecules with specific desired properties .
Propiedades
Número CAS |
1288988-76-0 |
|---|---|
Fórmula molecular |
C7H4F6N2O |
Peso molecular |
246.11 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-pyrazin-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H4F6N2O/c8-6(9,10)5(16,7(11,12)13)4-3-14-1-2-15-4/h1-3,16H |
Clave InChI |
UEYIVEDBLMOVJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


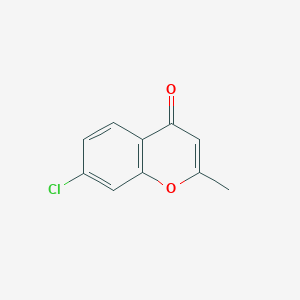
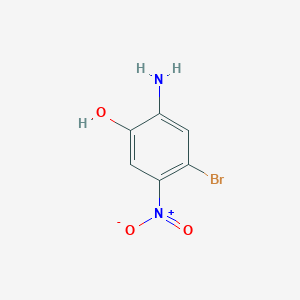

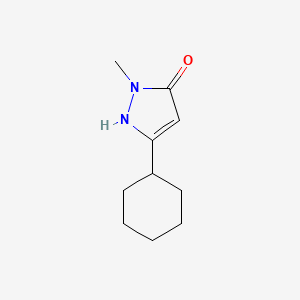

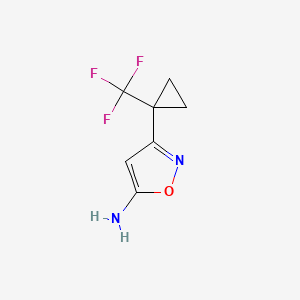
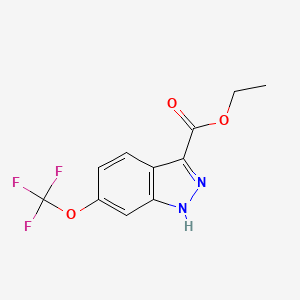






![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)
